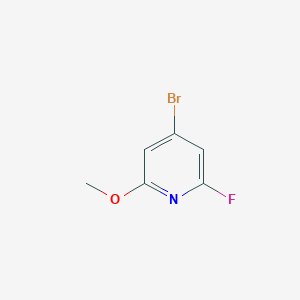

4-Bromo-2-fluoro-6-methoxypyridine

Description

4-Bromo-2-fluoro-6-methoxypyridine is a halogenated pyridine derivative with substituents at positions 2 (fluoro), 4 (bromo), and 6 (methoxy). This trifunctionalized aromatic heterocycle is of significant interest in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the electron-withdrawing fluorine and electron-donating methoxy groups modulate the ring’s electronic properties, influencing reactivity and regioselectivity in further derivatization .

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJMCGLOJRTWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227591-12-9 | |

| Record name | 4-bromo-2-fluoro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Preparation Steps

Selective Borylation of 2,6-Difluoropyridine

- Starting Material: 2,6-difluoropyridine.

- Catalyst: Iridium(I) complex.

- Ligands: 4,4'-di-tert-butylbipyridine or N-benzyl-1-phenyl-N-(2-pyridylmethyleneamino)methanamine.

- Solvents: Tetrahydrofuran (THF), cyclohexane, or dioxane.

- Yield: Approximately 65% yield of the 4-borylated intermediate.

This step selectively functionalizes the 4-position of the pyridine ring, which is crucial for subsequent bromination.

Conversion of Boronic Ester to 4-Bromopyridine

- Reagents: Copper(II) bromide or copper(I) bromide with an oxidizing agent.

- Conditions: The boronic ester is treated with the brominating agent in an organic solvent.

- Outcome: Efficient conversion to 4-bromo-2-fluoropyridine.

Copper(II) bromide is preferred for its efficiency and cleaner reaction profile.

Introduction of the 6-Methoxy Group

- Reagents: Alkali methoxide such as sodium methoxide or potassium methoxide.

- Reaction: Nucleophilic substitution of the 6-fluoro substituent with methoxide ion.

- Conditions: Typically performed in an appropriate solvent under mild heating.

- Result: Formation of 4-bromo-2-fluoro-6-methoxypyridine.

The substitution is regioselective and high yielding, providing the methoxy group at the 6-position.

Alternative Synthetic Routes and Optimization

An earlier method involved a four-step process starting from 3,5-dichloro-2,4,6-trifluoropyridine, but this had drawbacks such as poor yield and regioselectivity issues, especially during hydrodechlorination and hydrazinylation steps.

The novel two-step iridium-catalyzed borylation and bromination approach significantly improved yield and selectivity, reducing the number of steps and avoiding problematic intermediates.

Reaction Conditions and Workup

- The borylation is carried out under inert atmosphere with controlled temperature.

- Bromination is performed in organic solvents with copper bromide reagents.

- Methoxylation uses sodium methoxide in solvents like THF.

- Post-reaction workup involves extraction with ethyl acetate and aqueous sodium bicarbonate, acidification, filtration, and drying under reduced pressure at moderate temperatures (around 40 °C).

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Borylation | 2,6-difluoropyridine | Iridium(I) catalyst, 4,4'-di-tert-butylbipyridine, THF | 4-borylated 2,6-difluoropyridine | ~65 | Regioselective at 4-position |

| 2. Bromination | Boronic ester intermediate | CuBr2 or CuBr + oxidant, organic solvent | 4-bromo-2-fluoropyridine | High | Copper(II) bromide preferred |

| 3. Methoxylation | 4-bromo-2-fluoropyridine | Sodium methoxide, mild heating | This compound | High | Nucleophilic substitution at 6-position |

Research Findings and Notes

- The iridium-catalyzed borylation provides a more reliable and higher yield method compared to previous multi-step syntheses.

- Copper(II) bromide is effective as a brominating agent, avoiding side reactions.

- Sodium methoxide is the preferred alkoxide for introducing the methoxy group due to its availability and reactivity.

- The overall synthetic route is efficient, scalable, and produces the target compound in high purity suitable for further pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Suzuki–Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl or vinyl boronic acids.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

Oxidation and Reduction Products: Different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxypyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets.

Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxypyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in signal transduction pathways, thereby modulating cellular processes . The molecular targets and pathways involved vary based on the specific derivative or application.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 4-Bromo-2-fluoro-6-methoxypyridine, as identified in recent databases and synthetic studies (Table 1):

Table 1: Structural Analogues and Similarity Metrics

| Compound Name | CAS No. | Substituent Positions | Similarity Score | Key Differences |

|---|---|---|---|---|

| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | 5-Br, 6-OMe, 3-NH₂ | 0.82 | NH₂ replaces F; positional isomerism |

| 3-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | 3-Br, 5-F, 2-OMe | 0.76 | Substituent positions altered (Br at 3 vs. 4) |

| 4-Bromo-5-fluoro-2-methoxypyridine | 884495-01-6 | 4-Br, 5-F, 2-OMe | 0.92 | Fluorine at position 5 vs. 2 |

| 4-Bromo-5-fluoro-2-methylpyridine | 1211590-24-7 | 4-Br, 5-F, 2-Me | 0.73 | Methyl replaces methoxy |

Electronic and Steric Effects

- 4-Bromo-5-fluoro-2-methoxypyridine (CAS 884495-01-6): With a similarity score of 0.92, this positional isomer differs only in the fluorine’s placement (position 5 vs. 2). The proximity of Br (position 4) and F (position 5) increases steric crowding and may reduce reactivity in electrophilic substitution compared to the 2-fluoro analogue.

- 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) : The absence of fluorine and presence of an amine group (position 3) significantly alters electronic properties. The NH₂ group is strongly electron-donating, activating the ring toward electrophilic attack, whereas fluorine’s electron-withdrawing nature in the parent compound deactivates the ring .

Biological Activity

4-Bromo-2-fluoro-6-methoxypyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological effects, synthesis methods, and potential applications in various fields, supported by data tables and research findings.

Molecular Formula: C₆H₄BrFNO

Molecular Weight: 202.01 g/mol

CAS Number: 1227564-33-1

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Halogenation Reactions: Utilizing bromine and fluorine sources to introduce halogens at specific positions on the pyridine ring.

- Methoxy Group Introduction: Employing methoxy reagents to add the methoxy group at the 6-position.

These synthetic routes underscore the compound's accessibility for research and development purposes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potent anticancer effect that warrants further investigation .

Table 1: Anticancer Activity of this compound

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. By inhibiting these enzymes, it can alter the pharmacokinetics of co-administered drugs, leading to significant clinical implications.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Cytochrome P450 Enzymes: The inhibition of these enzymes affects drug metabolism and may lead to altered therapeutic outcomes.

- Cell Signaling Pathways: The compound may modulate mitogen-activated protein kinases (MAPKs), influencing cellular responses to growth factors and stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-fluoro-6-methoxypyridine, and how do reaction conditions influence yield?

- Methodology : A two-step approach is commonly employed:

Methoxylation : Introduce the methoxy group via nucleophilic aromatic substitution (SNAr) using sodium methoxide on a bromo-fluoro precursor.

Halogenation : Fluorination can be achieved via Balz-Schiemann reaction using fluoroboric acid and nitrosyl tetrafluoroborate .

- Key Considerations : Temperature control (<0°C) during fluorination minimizes side reactions. Nickel-catalyzed reductive coupling (as in analogous pyridine syntheses) may improve regioselectivity . Yield optimization requires inert atmospheres (argon/nitrogen) to prevent hydrolysis of intermediates.

Q. How can purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~220.0 Da) and detect impurities.

- NMR : Compare and spectra with literature data (e.g., δ ~8.2 ppm for pyridine H3; δ ~55 ppm for methoxy carbon) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL (via SHELX suite) to refine crystal structures, leveraging high-resolution data (>1.0 Å) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Regiocontrol Techniques :

- Directed Ortho-Metalation (DoM) : Utilize the methoxy group as a directing group for lithiation at the C5 position, enabling C-H activation for further substitution .

- Cross-Coupling : Suzuki-Miyaura coupling at the C4 bromine site requires careful ligand selection (e.g., SPhos or XPhos) to suppress defluorination .

- Contradiction Management : Conflicting reactivity (e.g., competing fluorination vs. bromine displacement) can arise; mitigate via low-temperature kinetics studies and DFT calculations to map transition states.

Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting patterns) for derivatives of this compound?

- Troubleshooting Workflow :

Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotational barriers in substituents) causing unexpected splitting.

2D NMR (COSY, NOESY) : Assign coupling interactions and confirm spatial proximity of substituents.

Isotopic Labeling : Introduce or labels to isolate signal overlaps .

- Case Example : Aromatic proton splitting inconsistencies may stem from fluorine’s strong anisotropic effects; compare with fluorinated pyrimidine analogs .

Q. What safety protocols are critical for handling hazardous intermediates in the synthesis of this compound?

- Risk Mitigation :

- Fluorinated Intermediates : Use fluoropolymer-lined equipment to prevent corrosion. Monitor for HF release during hydrolysis.

- Brominated Byproducts : Segregate waste streams and employ activated carbon filtration for bromine scavenging .

Data-Driven Research Challenges

Q. How can computational modeling enhance the design of this compound-based catalysts or ligands?

- Methodology :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to predict electronic effects of substituents on pyridine’s π-system.

- Docking Studies : Simulate ligand-protein interactions (e.g., with kinases) using AutoDock Vina, focusing on fluorine’s role in binding affinity .

- Validation : Correlate computed HOMO-LUMO gaps with experimental redox potentials (cyclic voltammetry) to validate models.

Q. What are the implications of crystallographic twinning or disorder in structural studies of this compound?

- Crystallography Best Practices :

- Twinning Analysis : Use PLATON’s TWIN tool to detect twinning and refine structures with SHELXL’s TWIN/BASF commands .

- Disorder Modeling : For flexible methoxy/fluoro groups, apply PART instructions and restrain anisotropic displacement parameters (ADPs) .

- Data Quality : High-resolution synchrotron data (λ ~0.7 Å) improves electron density maps for disordered regions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.